N-PEG3-N'-(azide-PEG3)-Cy5: A Technical Guide to a Bifunctional Fluorescent Linker
N-PEG3-N'-(azide-PEG3)-Cy5: A Technical Guide to a Bifunctional Fluorescent Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of N-PEG3-N'-(azide-PEG3)-Cy5. This bifunctional molecule, featuring a terminal azide (B81097) group and a Cy5 fluorescent dye separated by two polyethylene (B3416737) glycol (PEG) spacers, is a valuable tool in bioconjugation and fluorescence-based detection methodologies.
Core Chemical Properties
N-PEG3-N'-(azide-PEG3)-Cy5 is a specialized chemical reagent designed for covalent labeling and fluorescent detection of biomolecules. Its structure incorporates three key functional components: an azide group for "click" chemistry, a Cy5 fluorophore for detection, and PEG linkers to enhance solubility and reduce steric hindrance.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative properties of N-PEG3-N'-(azide-PEG3)-Cy5 and its common variants. Note that exact values may vary slightly between different commercial suppliers.
| Property | Value | References |
| Molecular Formula | C47H70ClN7O8 | [1] |
| Molecular Weight | ~896.57 g/mol | [1] |
| Excitation Maximum (λex) | ~646 - 649 nm | [2][3] |
| Emission Maximum (λem) | ~662 - 667 nm | [2][3] |
| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at λex | [3] |
| Solubility | Soluble in DMSO, DMF, and DCM. Limited solubility in water. | [3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3] |
Mechanism of Action and Applications
The primary utility of N-PEG3-N'-(azide-PEG3)-Cy5 lies in its ability to participate in bioorthogonal "click chemistry" reactions. The terminal azide (N₃) group allows for highly specific and efficient covalent bond formation with molecules containing a terminal alkyne or a strained cyclooctyne (B158145). This reaction is the foundation for its application in labeling and detecting a wide array of biomolecules.
The hydrophilic PEG spacers increase the overall water solubility of the molecule and provide a flexible linker that separates the Cy5 dye from the target biomolecule, which can help to minimize potential quenching of the fluorescent signal and reduce steric hindrance during conjugation.
Key Applications Include:
-
Fluorescent Labeling of Biomolecules: Covalent attachment to proteins, nucleic acids, lipids, and other biomolecules that have been modified to contain an alkyne or cyclooctyne group.[4][5]
-
Fluorescence Microscopy: Visualization of the localization and trafficking of labeled biomolecules within cells.[4]
-
Flow Cytometry: Identification and quantification of cells labeled with the Cy5 dye.
-
Proteomics: Used in activity-based protein profiling (ABPP) to label and identify specific enzyme activities.[6]
-
Drug Development: As a component of antibody-drug conjugates (ADCs) or for tracking the delivery of therapeutic molecules.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the structure of N-PEG3-N'-(azide-PEG3)-Cy5 and its application in common experimental workflows.
Caption: Molecular structure of N-PEG3-N'-(azide-PEG3)-Cy5.
Caption: General workflow for a click chemistry reaction.
Caption: A typical experimental workflow for biomolecule labeling.
Experimental Protocols
The following are generalized protocols for using N-PEG3-N'-(azide-PEG3)-Cy5 in click chemistry reactions. The optimal conditions will depend on the specific biomolecule and experimental setup and should be optimized accordingly.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a robust and widely used method for conjugating azides and terminal alkynes.[][9]
Materials:
-
Alkyne-modified biomolecule in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
N-PEG3-N'-(azide-PEG3)-Cy5.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water).[10]
-
Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 300 mM in water).[10]
-
DMSO or DMF for dissolving the azide-Cy5 reagent.
Protocol:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Azide-Cy5 Reagent: Dissolve N-PEG3-N'-(azide-PEG3)-Cy5 in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5-15 mM).[10]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: Remove the excess dye and catalyst using methods such as size-exclusion chromatography (SEC), spin columns, dialysis, or affinity purification.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, or copper-free click chemistry, is ideal for live-cell labeling and applications where copper toxicity is a concern.[7][13] It utilizes a strained cyclooctyne instead of a terminal alkyne.
Materials:
-
Cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
N-PEG3-N'-(azide-PEG3)-Cy5.
-
DMSO or DMF for dissolving the azide-Cy5 reagent.
Protocol:
-
Prepare the Biomolecule: Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.
-
Prepare the Azide-Cy5 Reagent: Dissolve N-PEG3-N'-(azide-PEG3)-Cy5 in DMSO or DMF to create a stock solution.
-
Set up the Reaction: Combine the cyclooctyne-modified biomolecule and a 2 to 5-fold molar excess of the N-PEG3-N'-(azide-PEG3)-Cy5 stock solution.
-
Incubation: Incubate the reaction at 37°C for 1-12 hours, or at 4°C for 12-48 hours, protected from light.[7]
-
Purification: Purify the labeled biomolecule as described for the CuAAC protocol.[2][11]
Characterization of the Labeled Product
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm successful conjugation.
-
Spectrophotometry: Measure the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to calculate the DOL.[11]
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE and visualize the gel using a fluorescence scanner to confirm that the fluorescence is associated with the protein band.[2]
-
Mass Spectrometry: Use mass spectrometry to confirm the covalent attachment of the dye to the biomolecule.[7]
Safety and Handling
Hazard Identification:
-
While a specific safety data sheet for N-PEG3-N'-(azide-PEG3)-Cy5 is not widely available, related azide-containing compounds may be harmful if swallowed and can cause skin and eye irritation.[14][15]
-
Azides can form explosive compounds with certain metals, particularly heavy metals.[16]
Handling and Storage Recommendations:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.[15] Use non-metal spatulas for handling the solid compound.[16]
-
Storage: Store at -20°C in a dry, dark place.[3] Keep away from heat, light, and incompatible materials such as strong acids and heavy metals.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid disposing of azide-containing solutions down drains that may contain lead or copper pipes.[16]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]
-
Skin Contact: Wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
References
- 1. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 2. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 4. Fluorescent tag - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5|MSDS [dcchemicals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. ehs.wisc.edu [ehs.wisc.edu]
